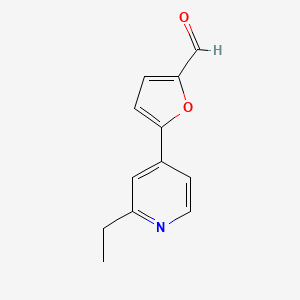
5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a formyl group and a pyridine ring with an ethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where a furan derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction typically proceeds under mild conditions, yielding the desired aldehyde.
Another approach involves the use of a Suzuki-Miyaura coupling reaction In this method, a boronic acid derivative of the pyridine ring is coupled with a halogenated furan derivative in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction conditions, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-(2-Ethylpyridin-4-yl)furan-2-carboxylic acid.
Reduction: 5-(2-Ethylpyridin-4-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde serves as a building block for the synthesis of more complex molecules
Biology
This compound can be used in the development of biologically active molecules. Its structural features allow for interactions with biological targets, making it a potential candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the materials science field, this compound can be used in the synthesis of functional materials, such as polymers and dyes. Its unique structure allows for the design of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde depends on its application. In drug discovery, it may interact with specific enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Methylpyridin-4-yl)furan-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
5-(2-Phenylpyridin-4-yl)furan-2-carbaldehyde: Contains a phenyl group, offering different electronic and steric properties.
5-(2-Chloropyridin-4-yl)furan-2-carbaldehyde:
Uniqueness
5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde is unique due to the presence of the ethyl group on the pyridine ring, which can influence its reactivity and interactions with biological targets. This structural feature may provide advantages in specific applications, such as increased lipophilicity or altered binding affinity.
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
5-(2-ethylpyridin-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-2-10-7-9(5-6-13-10)12-4-3-11(8-14)15-12/h3-8H,2H2,1H3 |
Clave InChI |
LFYPZASUNSPVNH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CC(=C1)C2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12868211.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)
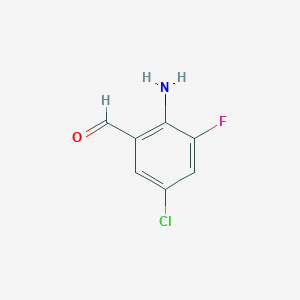

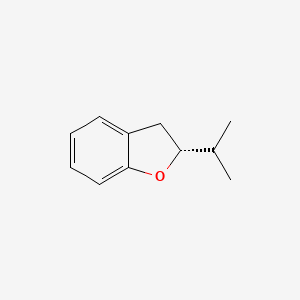
![tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate](/img/structure/B12868259.png)
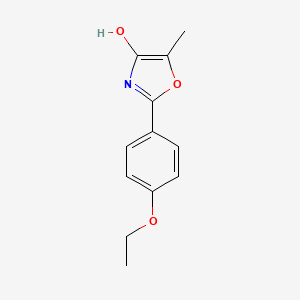
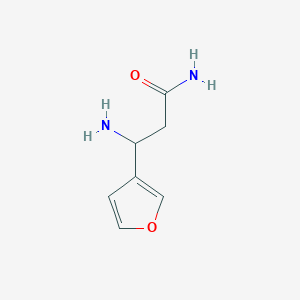
![5-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12868270.png)
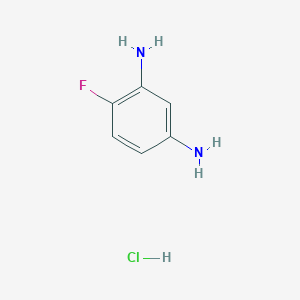
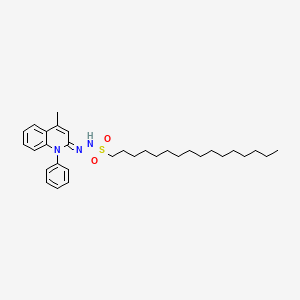

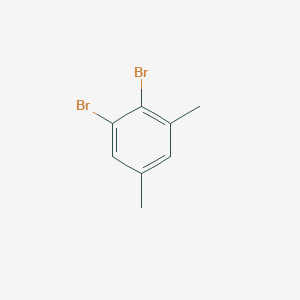
![2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid](/img/structure/B12868290.png)
